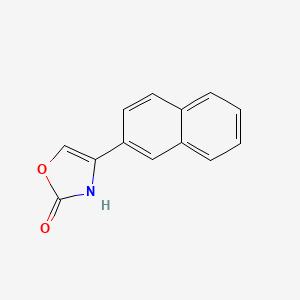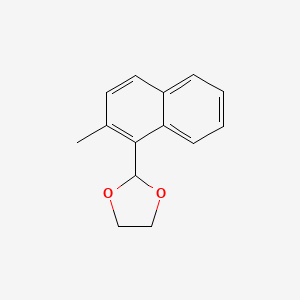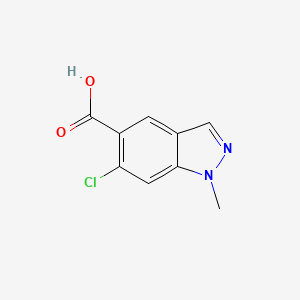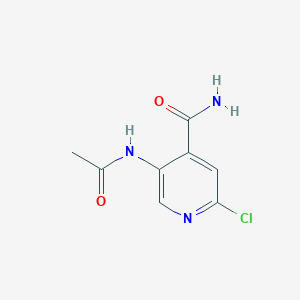![molecular formula C13H8O3 B11890620 4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 79039-95-5](/img/structure/B11890620.png)
4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2H-benzo[g]chromen-2-one, also known as 4-hydroxycoumarin, is a naturally occurring organic compound belonging to the class of coumarins. It is characterized by a fused benzene and pyrone ring system with a hydroxyl group at the fourth position. This compound is known for its diverse biological activities and has been extensively studied for its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-2H-benzo[g]chromen-2-one can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acidic catalysts. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to yield 4-hydroxycoumarin .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form 4-hydroxycoumarin .
Industrial Production Methods
Industrial production of 4-hydroxy-2H-benzo[g]chromen-2-one typically involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and efficient separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxycoumarin derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Hydroxycoumarin derivatives with additional functional groups.
Reduction: Dihydro-4-hydroxycoumarin.
Substitution: Halogenated 4-hydroxycoumarin derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2H-benzo[g]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs like warfarin.
Industry: Employed in the production of dyes, perfumes, and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2H-benzo[g]chromen-2-one involves its interaction with various molecular targets. In the case of its anticoagulant activity, it inhibits the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby preventing blood clot formation .
Comparación Con Compuestos Similares
4-Hydroxy-2H-benzo[g]chromen-2-one can be compared with other coumarin derivatives such as:
Coumarin: Lacks the hydroxyl group at the fourth position, resulting in different biological activities.
Warfarin: A synthetic derivative with enhanced anticoagulant properties due to additional functional groups.
Umbelliferone: Another hydroxylated coumarin with different substitution patterns and biological activities.
The uniqueness of 4-hydroxy-2H-benzo[g]chromen-2-one lies in its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties.
Propiedades
Número CAS |
79039-95-5 |
|---|---|
Fórmula molecular |
C13H8O3 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-7-13(15)16-12-6-9-4-2-1-3-8(9)5-10(11)12/h1-7,14H |
Clave InChI |
LHBQCLZTFBOYKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=CC(=O)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)






![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)

![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)

